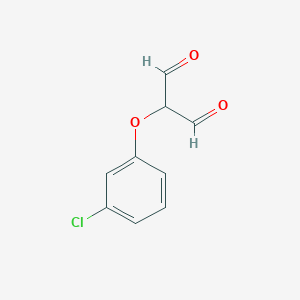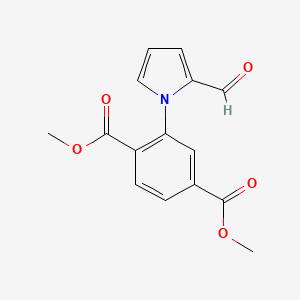
dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Comprehensive Analysis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate Applications:
Medicinal Chemistry: Anticancer Agents
Pyrrole derivatives have been identified as key components in medicinal chemistry, particularly in the synthesis of hetero-aromatic compounds with anticancer properties. For instance, certain pyrrole derivatives exhibited cytotoxic activity against cancer cell lines, suggesting potential applications of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate in developing new anticancer agents .
Organic Synthesis: Steric Hindrance Studies
The structural analysis of pyrrole alkaloids with bulky N-alkyl side chains has revealed insights into steric hindrance effects on chemical shifts in NMR spectroscopy. This implies that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate could serve as a model compound for studying steric effects in organic synthesis .
Antibacterial Research: Enzyme Inhibition
New series of pyrrole-based compounds have been synthesized and evaluated for their antibacterial activity. Some have shown promise in vitro for inhibiting critical bacterial enzymes like enoyl ACP reductase and DHFR. This suggests that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate might be researched for similar antibacterial applications .
Chemical Synthesis: Building Blocks for Enaminones
Pyrrole-based enaminones have been synthesized using various pyrrole derivatives as building blocks. These compounds are valuable in chemical synthesis and could indicate that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate may be used to create enaminones with potential applications in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It’s known that similar pyrrole-based compounds have shown antifungal effects on candida species .
Mode of Action
Related pyrrole-based compounds have been found to interact with enzymes such as dhfr and enoyl acp reductase . These interactions could potentially inhibit the activity of these enzymes, leading to their antibacterial and antitubercular properties .
Biochemical Pathways
The inhibition of enzymes like dhfr and enoyl acp reductase suggests that it may interfere with the folic acid synthesis pathway and fatty acid synthesis pathway, respectively .
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that it may have similar effects.
properties
IUPAC Name |
dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXNCDNDLUHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

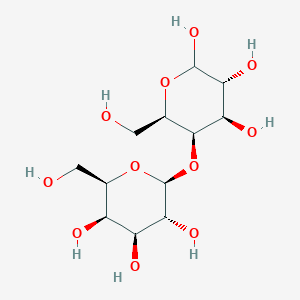

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
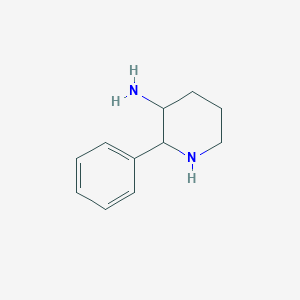
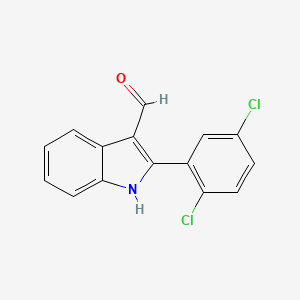
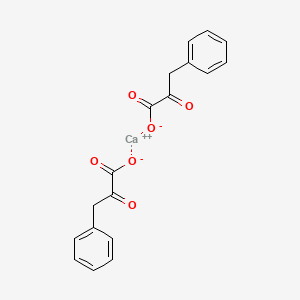
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

